2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate
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Overview
Description
2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound with a unique structure that includes methoxy, phenoxy, acetamido, and iodobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff base formation, where an amine reacts with an aldehyde or ketone to form an imine. This imine can then undergo further reactions to introduce the iodobenzoyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy and phenoxy groups can be oxidized under specific conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The iodobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the imine group would yield an amine derivative of the compound.
Scientific Research Applications
2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-IODOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H35IN2O5 |
---|---|
Molecular Weight |
642.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C31H35IN2O5/c1-30(2,3)20-31(4,5)22-12-14-23(15-13-22)38-19-28(35)34-33-18-21-11-16-26(27(17-21)37-6)39-29(36)24-9-7-8-10-25(24)32/h7-18H,19-20H2,1-6H3,(H,34,35)/b33-18+ |
InChI Key |
CFNVAYRXMFFWMH-DPNNOFEESA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC |
Origin of Product |
United States |
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